Tributyrin-d5
Description
Properties
Molecular Formula |
C₁₅H₂₁D₅O₆ |
|---|---|
Molecular Weight |
307.39 |
Synonyms |
Glyceryl-d5 Tributyrate; Butyrin-d5; Butyryl triglyceride-d5; Glycerin tributyrate-d5; Glycerol tributanoate-d5; Glycerol tributyrate-d5; Glyceroltributyrin-d5; Glyceryl tributanoate-d5; Glyceryl tributyrate-d5; NSC 661583-d5; Tri-n-butyrin-d5; Tribu |
Origin of Product |
United States |
Scientific Research Applications
Nutritional Applications
Dietary Supplementation in Aquaculture:
Recent studies have highlighted the effectiveness of tributyrin-d5 as a dietary supplement in aquaculture. It has been shown to enhance growth performance in fish and crustaceans by improving intestinal health and increasing the abundance of beneficial gut bacteria. For instance, a review indicated that tributyrin supplementation can optimize plant-based aquafeeds, thus promoting better growth rates and feed efficiency in aquaculture species .
Enhancement of Digestive Health:
In another study focused on swimming crabs, this compound was found to improve intestinal digestive capacity and antioxidant status. This enhancement was linked to increased growth rates and better overall health in the crabs, suggesting that this compound may play a crucial role in promoting gastrointestinal health in aquatic species .
Metabolic Research
Impact on Cholesterol Metabolism:
this compound has been investigated for its potential effects on cholesterol metabolism. As a pro-drug of butyrate, it may help regulate lipid profiles and reduce cholesterol levels in animal models. Studies have demonstrated that butyrate can influence various metabolic pathways, potentially leading to improved lipid metabolism and reduced risk factors associated with cardiovascular diseases .
Role in Gut Microbiota Modulation:
The compound also appears to modulate gut microbiota composition, which is crucial for maintaining metabolic health. By promoting the growth of beneficial bacteria, this compound may enhance the gut barrier function and reduce inflammation, which are vital for preventing metabolic disorders such as obesity and diabetes.
Case Studies
Comparison with Similar Compounds
Data Table: Comparative Properties of this compound and Analogues
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Primary Applications | Distinguishing Features |
|---|---|---|---|---|---|
| This compound | N/A | C15H21D5O6 | ~307.39 | Internal standard in mass spectrometry | Deuterium labeling for isotopic tracing |
| Tributyrin | 60-01-5 | C15H26O6 | 302.36 | Food additive, metabolic studies | Non-deuterated; natural triglyceride |
| Triacetin | 102-76-1 | C9H14O6 | 218.21 | Pharmaceuticals, plasticizer | Shorter acyl chains (C2) |
| Sodium Butyrate | 156-54-7 | C4H7NaO2 | 126.09 | Epigenetic modulation | Salt form; rapid absorption |
| Norfluoxetine-d5 HCl | 83846-26-2 | C17H13D5ClF3NO | ~365.90 | Pharmacokinetic assays | Structurally distinct; same functional role |
Preparation Methods
Key Data:
Limitations : Incomplete deuteration at sterically hindered positions and potential ester hydrolysis at elevated temperatures.
Esterification with Deuterated Butyric Acid
Deuterated butyric acid (CDCOH) serves as the precursor, synthesized via:
Reaction Optimization:
| Parameter | Optimal Value | Yield |
|---|---|---|
| Molar Ratio (Glycerol:Butyric Acid-d5) | 1:4.5–5.0 | 95–97% |
| Catalyst Loading | 0.5–1.0 wt% | – |
| Temperature | 148–152°C | – |
Advantages : High purity (≥95% tributyrin-d5) and reusable catalysts. Challenges : Cost-intensive synthesis of butyric acid-d5.
Deuterated Butyryl Chloride Route
This method adapts classical acyl chloride chemistry for deuterium incorporation:
-
Step 1 : Synthesis of butyryl chloride-d5 (CDCOCl) via chlorination of butyric acid-d5 using SOCl.
-
Step 2 : Reaction with glycerol in the presence of triethylamine (CDN) and chloroform-d.
Example Protocol:
| Component | Quantity | Role |
|---|---|---|
| Glycerol | 8.6 mL | Substrate |
| Butyryl Chloride-d5 | 37.5 mL | Acylating Agent |
| Triethylamine-d15 | 55 mL | Acid Scavenger |
| Chloroform-d | 250 mL | Solvent |
Outcome : 80–84% this compound purity (GC), with residual solvent removed via vacuum distillation.
Enzymatic Synthesis Using Lipases
Biocatalytic methods employ lipases (e.g., Thermomyces lanuginosus lipase) in deuterated solvents:
-
Substrates : Glycerol-d and butyric acid-d5.
-
Conditions : 45°C, pH 8.0, 24-hour incubation.
Performance Metrics:
| Lipase Source | Immobilization Support | Activity (U/mg) |
|---|---|---|
| Pseudomonas fluorescens | Ni-Co-Zn@400 MOF | 0.196 |
| Free Enzyme | – | 0.121 |
Advantages : Stereoselectivity and mild conditions. Limitations : Lower yields (60–70%) compared to chemical methods.
Analytical Validation and Challenges
Critical quality control parameters for this compound include:
Q & A
Basic Research Questions
Q. What are the key analytical techniques for verifying the purity and isotopic enrichment of Tributyrin-d5 in experimental setups?
- Methodological Answer : this compound should be characterized using nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions (e.g., methyl groups) and liquid chromatography-mass spectrometry (LC-MS) to assess purity. Isotopic enrichment is quantified via mass spectral analysis by comparing the M+5 peak intensity to non-deuterated analogs. Ensure batch-to-batch consistency using calibrated reference standards .
Q. How should this compound be stored to prevent isotopic exchange or degradation in longitudinal studies?
- Methodological Answer : Store this compound in argon-purged, airtight containers at -20°C to minimize hydrolysis and deuterium loss. Pre-test stability under experimental conditions (e.g., pH, temperature) using accelerated degradation studies. Include internal controls (e.g., non-deuterated tributyrin) to detect isotopic exchange during storage .
Q. What in vitro models are optimal for studying the metabolic effects of this compound?
- Methodological Answer : Use primary hepatocytes or Caco-2 cell monolayers to evaluate hydrolysis into deuterated butyrate. Quantify metabolites via LC-MS/MS with isotopic dilution correction. Normalize results to cell viability assays (e.g., MTT) to distinguish cytotoxic effects from metabolic activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across species?
- Methodological Answer : Discrepancies often arise from interspecies variations in lipase activity or gastrointestinal pH. Design cross-species studies with standardized dosing protocols (e.g., fixed mg/kg ratios) and parallel pharmacokinetic sampling (plasma, tissues). Use compartmental modeling to compare absorption rates and adjust for physiological differences (e.g., bile secretion). Reconcile data by publishing raw datasets with metadata (e.g., animal diet, fasting status) .
Q. What experimental strategies mitigate isotopic interference when this compound is used as an internal standard in complex matrices?
- Methodological Answer : To avoid co-elution or signal suppression, employ high-resolution mass spectrometry (HRMS) with a mass accuracy threshold of <5 ppm . Validate selectivity by spiking this compound into blank matrices (e.g., serum, fecal extracts) and comparing extracted ion chromatograms. Use matrix-matched calibration curves to correct for ion suppression/enhancement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
